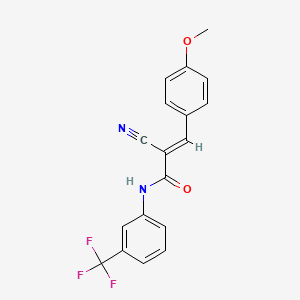

(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide

Description

The compound “(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide” is an α,β-unsaturated acrylamide derivative characterized by a cyano group at the α-position, a 4-methoxyphenyl substituent at the β-position, and a 3-(trifluoromethyl)phenyl group attached to the amide nitrogen.

Properties

IUPAC Name |

(E)-2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c1-25-16-7-5-12(6-8-16)9-13(11-22)17(24)23-15-4-2-3-14(10-15)18(19,20)21/h2-10H,1H3,(H,23,24)/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEPHMLEOGBXJO-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide typically involves the reaction of 4-methoxybenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by an amide formation step. The reaction conditions usually include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted acrylamides with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide as an anticancer agent. The compound has shown efficacy in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, its structural similarity to known kinase inhibitors suggests that it may target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Anti-inflammatory Properties

Research indicates that compounds with cyano and trifluoromethyl groups exhibit anti-inflammatory effects. The presence of these functional groups in this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Pesticidal Activity

The compound has been evaluated for its pesticidal properties, particularly against various agricultural pests. Its structural characteristics allow for interaction with biological targets in pests, potentially leading to effective pest control solutions. Studies have indicated that derivatives of similar structures can disrupt metabolic processes in insects, suggesting that this compound might possess similar activity .

Organic Electronics

The unique electronic properties of this compound make it a suitable candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form stable thin films and its favorable charge transport characteristics are particularly beneficial for these applications .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions: Utilizing amines and acrylonitrile under controlled conditions.

- Functionalization: Introducing trifluoromethyl groups via electrophilic fluorination techniques.

Characterization Techniques

Characterization of the compound is performed using various analytical techniques, including:

- Nuclear Magnetic Resonance (NMR): To determine the structural integrity and purity.

- Mass Spectrometry (MS): For molecular weight determination.

- Infrared Spectroscopy (IR): To identify functional groups present in the molecule.

Case Studies

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and trifluoromethyl group could play crucial roles in binding interactions and overall molecular stability.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with structurally related acrylamide derivatives, emphasizing substituent effects on physical properties and synthesis:

Key Observations :

- The cyano group enhances electrophilicity, facilitating interactions with biological targets, as seen in compound 4g (antifungal activity) .

- Methoxy substituents improve solubility and modulate electronic effects, as evidenced by the bioactivity of coumarin hybrids (e.g., 4d ) .

- Trifluoromethyl groups (as in the target compound) are associated with metabolic stability and enhanced lipophilicity, a feature shared with sulfonamide derivatives in .

Key Observations :

- Compounds with cyano groups (e.g., 4k) exhibit potent antifungal activity, suggesting the target compound may share similar properties .

- Methoxy-phenyl derivatives (e.g., 22 ) demonstrate cytotoxicity, highlighting the role of this substituent in anticancer applications .

Biological Activity

(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C18H15F3N2O2

- Molecular Weight : 346.3 g/mol

- XLogP3 : 4.3

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 6

- Rotatable Bond Count : 4 .

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the acrylamide backbone, followed by the introduction of cyano and trifluoromethyl groups. The synthetic pathway often employs standard organic reactions such as nucleophilic substitution and condensation techniques .

Tyrosinase Inhibition

A significant area of research focuses on the compound's inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. A study demonstrated that derivatives of (E)-2-cyano-3-(substituted phenyl)acrylamide exhibited potent inhibition against mushroom tyrosinase. Among these, a specific analog showed binding affinity higher than that of kojic acid, a well-known tyrosinase inhibitor. This suggests potential therapeutic applications in treating hyperpigmentation disorders .

Case Studies

-

Tyrosinase Inhibition Study :

- Objective : Evaluate the inhibitory effect on tyrosinase.

- Methodology : In vitro assays using mushroom tyrosinase.

- Results : The compound exhibited significant inhibition at concentrations comparable to kojic acid without cytotoxicity at effective doses (25 µM).

- : Potential candidate for hyperpigmentation treatment .

-

Anticancer Activity Evaluation :

- Objective : Assess the effects on breast cancer cell lines.

- Methodology : Cell viability assays and apoptosis induction tests.

- Results : Induction of morphological changes and enhanced caspase-3 activity at concentrations of 1.0 µM.

- : Suggests potential as an anticancer agent through microtubule destabilization .

Data Summary Table

| Biological Activity | Methodology | Results | |

|---|---|---|---|

| Tyrosinase Inhibition | In vitro assays | Significant inhibition at 25 µM | Potential treatment for hyperpigmentation |

| Anticancer Activity | Cell viability and apoptosis assays | Induced apoptosis in MDA-MB-231 cells | Potential anticancer agent |

Q & A

Q. What are the critical steps in synthesizing (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide, and how are reaction conditions optimized to maximize yield and purity?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-methoxyphenylacetonitrile with α-bromoacrylic acid derivatives under ice-cooled DMF conditions using EDCI as a coupling agent.

- Step 2 : Purification via column chromatography (e.g., ethyl acetate/petroleum ether mixtures) to isolate the (E)-isomer.

- Optimization : Adjusting solvent polarity, temperature (e.g., 0–25°C), and stoichiometric ratios of reagents improves yield. For example, excess α-bromoacrylic acid ensures complete acrylamide formation .

- Validation : Confirm structure via / NMR and high-resolution mass spectrometry (HRMS). Elemental analysis ensures purity (>95%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this acrylamide derivative, and how do they address structural ambiguity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : NMR identifies proton environments (e.g., cyano group at δ 8.2–8.5 ppm, trifluoromethyl at δ 7.6–7.8 ppm). NMR confirms carbonyl (C=O) and nitrile (C≡N) groups .

- Mass Spectrometry : HRMS verifies molecular weight (e.g., calculated [M+H] = 403.12 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., (E)-configuration) by analyzing crystal packing and bond angles .

Q. How do substituents like the 4-methoxyphenyl and trifluoromethyl groups influence the compound’s physicochemical stability?

- Methodological Answer :

- 4-Methoxyphenyl : Enhances electron density via methoxy’s +M effect, stabilizing the acrylamide backbone against hydrolysis.

- Trifluoromethyl (CF) : Introduces steric bulk and electron-withdrawing effects, increasing metabolic stability and resistance to oxidative degradation.

- Experimental Validation : Stability assays (e.g., pH-dependent degradation studies in buffers) quantify half-life under varying conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different cancer cell lines?

- Methodological Answer : Contradictions may arise due to:

- Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity.

- Assay Conditions : Standardize protocols (e.g., ATP-based viability vs. apoptosis markers like caspase-3).

- Mechanistic Profiling : Use transcriptomics to correlate activity with pathways (e.g., NF-κB inhibition in resistant lines) .

- Dose-Response Analysis : EC values under uniform conditions (e.g., 72-hour exposure) reduce variability .

Q. What strategies optimize the pharmacological profile of this acrylamide derivative for enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to balance logP (target ~2–3).

- Prodrug Design : Mask the cyano group with esterase-sensitive promoeities.

- In Silico Modeling : Predict BBB permeability via PAMPA-BBB assays or QSAR models using descriptors like topological polar surface area (TPSA < 90 Å) .

Q. How can computational methods predict off-target interactions or toxicity risks early in the drug development pipeline?

- Methodological Answer :

- Molecular Docking : Screen against toxicity-associated targets (e.g., hERG channel, CYP450 isoforms) using AutoDock Vina.

- PASS Prediction : Estimate activity spectra (e.g., mutagenicity, carcinogenicity) based on structural motifs like the acrylamide warhead .

- ADMET Modeling : Use tools like SwissADME to predict absorption, distribution, and clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.